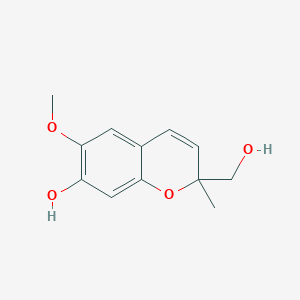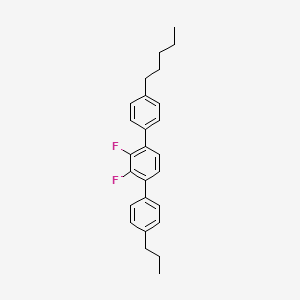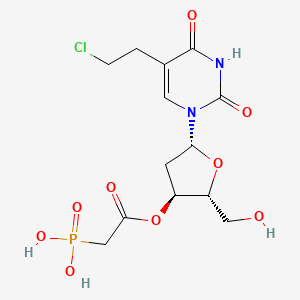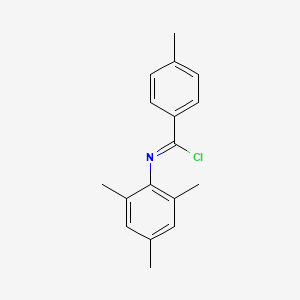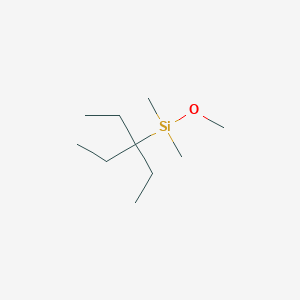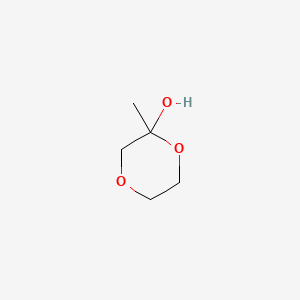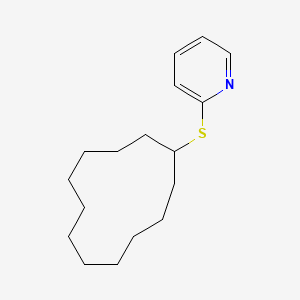
2-(Cyclododecylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclododecylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclododecylsulfanyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclododecylsulfanyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with cyclododecylthiol. One common method is the reaction of 2-chloropyridine with cyclododecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclododecylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclododecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the cyclododecylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-(Cyclododecylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(Cyclododecylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the cyclododecylsulfanyl group can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylsulfanyl)pyridine: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.
2-(Cyclooctylsulfanyl)pyridine: Contains a cyclooctyl group.
2-(Phenylsulfanyl)pyridine: Features a phenyl group.
Uniqueness
2-(Cyclododecylsulfanyl)pyridine is unique due to the presence of the large cyclododecyl group, which can impart distinct steric and electronic properties compared to smaller or aromatic substituents. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
122334-52-5 |
|---|---|
Formule moléculaire |
C17H27NS |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
2-cyclododecylsulfanylpyridine |
InChI |
InChI=1S/C17H27NS/c1-2-4-6-8-12-16(13-9-7-5-3-1)19-17-14-10-11-15-18-17/h10-11,14-16H,1-9,12-13H2 |
Clé InChI |
ZPKAVDDWUALVLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



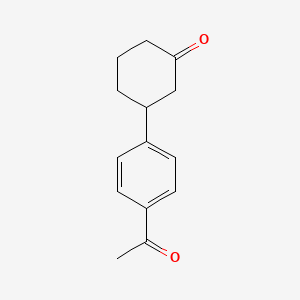
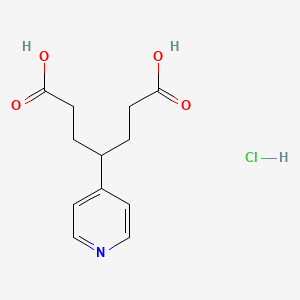
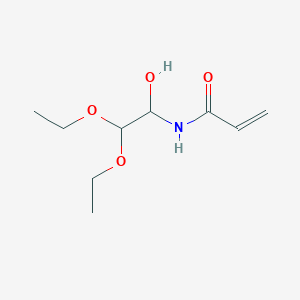
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
